molecular formula C10H12Cl2N4 B1468258 [4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride CAS No. 1211508-06-3

[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride

Cat. No.: B1468258
CAS No.: 1211508-06-3
M. Wt: 259.13 g/mol
InChI Key: MNBSIVZBKULEQI-UHFFFAOYSA-N
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Description

[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C10H11Cl2N3 It is a derivative of pyridine and pyrimidine, which are both heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine and pyrimidine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It is also used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its ability to interact with specific molecular targets and pathways involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

  • [4-(2-Pyridinyl)-2-pyrimidinyl]methanol
  • [4-(2-Pyridinyl)-2-pyrimidinyl]methylamine
  • [4-(2-Pyridinyl)-2-pyrimidinyl]methyl chloride

Uniqueness: [4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions also adds to its versatility and usefulness in different fields.

Properties

IUPAC Name

(4-pyridin-2-ylpyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.2ClH/c11-7-10-13-6-4-9(14-10)8-3-1-2-5-12-8;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBSIVZBKULEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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